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Compound of Interest

Compound Name: 2-Chloro-6-ethynylpyridine

Cat. No.: B1418711

An In-Depth Technical Guide to the Spectral Analysis of 2-Chloro-6-ethynylpyridine

This guide provides a comprehensive analysis of the key spectral data for 2-Chloro-6-
ethynylpyridine (C7H4CIN), a heterocyclic aromatic compound of interest in synthetic
chemistry. As a critical building block, understanding its structural and electronic properties
through spectroscopic techniques is paramount for researchers in drug development and
materials science. This document moves beyond a simple data repository, offering insights into
the causal relationships between the molecular structure and its spectral output, grounded in
fundamental principles and supported by authoritative references.

Molecular Structure and Key Properties

2-Chloro-6-ethynylpyridine is a disubstituted pyridine ring. The strategic placement of an
electron-withdrawing chloro group and a 1t-rich ethynyl group creates a unique electronic
environment that is clearly reflected in its spectral data.

Property Value Source

Molecular Formula C7H4CIN --INVALID-LINK--[1]
Molecular Weight 137.56 g/mol --INVALID-LINK--[1]
Monoisotopic Mass 137.0032268 Da --INVALID-LINK--[1]
CAS Number 914950-09-7 --INVALID-LINK--[2]
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To facilitate the discussion of NMR data, the following numbering scheme is used:

Caption: Structure and numbering of 2-Chloro-6-ethynylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
organic molecules. The analysis of 2-Chloro-6-ethynylpyridine in a standard deuterated
solvent like CDCls is detailed below.

'H NMR Spectroscopy

The proton NMR spectrum is anticipated to show four distinct signals: three in the aromatic
region corresponding to the pyridine ring protons and one for the acetylenic proton. The
electron-withdrawing nature of the nitrogen atom and the chlorine substituent significantly
deshields the ring protons, shifting them downfield relative to benzene (7.36 ppm).[3]

Table 1: Predicted *H NMR Spectral Data (500 MHz, CDCIs)
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. Coupling
Predicted & T ;
Proton Multiplicity Constant (J, Rationale

(ppm) Hz)

Located between

two CH groups,

exhibiting triplet
J(H4,H3) = 7.8, splitting. It is the
J(H4,H5) = 7.8 most central

proton of the

H4 7.70-7.80 Triplet (t)

pyridine ring

system.

Coupled to H4
(ortho) and H3
(meta). The
ethynyl grou
Doublet of J(H5,H4) = 7.8, ynyigrotp
H5 7.55-7.65 has a weaker
doublets (dd) J(H5,H3) = 1.0 o
deshielding
effect compared

to the chloro

group.

Coupled to H4
(ortho) and H5
(meta).
Positioned
Doublet of J(H3,H4) = 7.8, adjacent to the
doublets (dd) J(H3,H5) = 1.0 strongly electron-

withdrawing

H3 7.40 - 7.50

chloro group,
leading to a
downfield shift.

H7 3.20-3.30 Singlet (s) N/A The acetylenic
proton resides in
the shielding
cone of the triple

bond's cylindrical
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1t-electron cloud,
causing an
upfield shift
compared to
aromatic or

vinylic protons.[4]

Rationale behind Predictions: The chemical shifts for substituted pyridines are well-
documented. For 2-chloropyridine, the proton shifts are observed downfield due to the
inductive effect of chlorine and the nitrogen heteroatom.[5] The ethynyl group introduces
anisotropy that influences adjacent protons. The predicted values are synthesized from data for
2-chloropyridine, 2-ethynylpyridine, and general substituent effects in aromatic systems.[6][7]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display seven signals, corresponding to the
seven carbon atoms in the molecule. The carbons directly attached to electronegative atoms
(N, CI) will be the most deshielded.

Table 2: Predicted 3C NMR Spectral Data (125 MHz, CDCls)
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Carbon

Predicted & (ppm) Rationale

C2

Attached to both nitrogen and

chlorine, resulting in strong

deshielding. Carbon atoms in
151-153 o , _

similar environments in 2-

chloropyridine appear in this

region.[8]

C6

Attached to nitrogen and the
sp-hybridized C7. The

145-147 deshielding effect is significant
due to the adjacent

heteroatom.

C4

The C4 carbon in the pyridine

ring typically resonates in this
139-141 9 y.p Y o

downfield region, influenced by

the overall aromatic system.

C3

Shielded relative to C4 and
125-127 less affected by the remote
ethynyl group.

C5

Shielded relative to C3 due to

the weaker inductive effect of
121-123

the ethynyl group compared to

the chloro group.

C7 (C=C-H)

The terminal alkyne carbon
81-83 (sp-hybridized) appears in this

characteristic upfield region.[9]

C8 (C=C-H)

The internal alkyne carbon (sp-

hybridized) is typically found
28-80 y ) is typ y

slightly upfield from the

terminal one.[9]

Causality Insight: The chemical shifts in 33C NMR are highly sensitive to the local electronic

environment. The sp? carbons of the pyridine ring are found between 120-155 ppm, while the
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sp carbons of the alkyne are distinctively upfield (70-90 ppm), making them easy to identify.[9]
The substituent effects of chlorine and the alkyne group are additive, allowing for a reliable
prediction of the chemical shift for each carbon atom.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying key functional groups based on their
vibrational frequencies. The spectrum of 2-Chloro-6-ethynylpyridine is expected to be
dominated by absorptions from the terminal alkyne and the substituted aromatic ring.

Table 3: Predicted IR Absorption Bands
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Frequency (cm™?)

Intensity

Vibrational Mode

Rationale and
Authoritative
Grounding

~3300

Strong, Sharp

=C-H Stretch

This is a highly
characteristic and
diagnostic band for
terminal alkynes. Its
sharpness and
intensity make it a
reliable indicator.[11]
[12]

2100-2260

Medium to Weak

C=C Stretch

The carbon-carbon
triple bond stretch
appears in a relatively
uncongested region of
the spectrum. Its
intensity is weaker for
conjugated alkynes.[4]
[12]

~3050-3100

Medium to Weak

Aromatic C-H Stretch

These absorptions
appear just above
3000 cm™1, typical for
sp2 C-H bonds.[13]

1550-1600

Medium to Strong

Aromatic C=C and
C=N Ring Stretch

Multiple bands are
expected in this region
due to the complex
vibrations of the

pyridine ring.

1400-1500

Medium to Strong

Aromatic Ring

Skeletal Vibrations

Further characteristic
absorptions for the

pyridine ring structure.

750-850

Strong

C-CI Stretch

The carbon-chlorine
bond vibration

typically appears in
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this region of the

fingerprint domain.

The out-of-plane
bending vibration for

610-700 Strong, Broad =C-H Bend the terminal alkyne C-
H is another key

diagnostic feature.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments, confirming the molecular weight and offering structural clues through
fragmentation patterns.

Expected Features (Electron lonization - EI):

e Molecular lon (M+): A prominent molecular ion peak is expected at m/z 137. Due to the
natural abundance of chlorine isotopes (3*Cl:3’Cl = 3:1), a characteristic M+2 peak will be
observed at m/z 139 with approximately one-third the intensity of the m/z 137 peak.[14] This
isotopic signature is a definitive indicator of the presence of one chlorine atom.

o Key Fragmentation Pathways: Fragmentation under El conditions involves the cleavage of
the weakest bonds to form stable ions.[15]

o Loss of Cl: Fragmentation of the C-Cl bond would yield a fragment at m/z 102.[16]

o Loss of Acetylene (CzHz): Cleavage of the bond between the ring and the ethynyl group
could result in the loss of acetylene, leading to a fragment at m/z 111.

o Loss of HCN: A common fragmentation pathway for pyridine rings is the expulsion of
hydrogen cyanide, which would lead to a fragment at m/z 110 from the molecular ion.[17]

Table 4: Predicted Major Mass Spectrometry Fragments
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miz Proposed Fragment lon Rationale

Molecular ion peak and its

137/139 [C7HaCIN]+ (M+/M+2) o
chlorine isotope peak.
Loss of HCN from the pyridine
110 [CeHaN]* )
ring.
102 [C7HaN]* Loss of a chlorine radical («Cl).
Further fragmentation,
75 [CsHs]* potentially from the loss of CI

and HCN.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are

recommended.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve ~5-10 mg of 2-Chloro-6-ethynylpyridine in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is
properly shimmed to achieve optimal magnetic field homogeneity.

'H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2
seconds, and 16 scans.

13C NMR Acquisition: Acquire the proton-decoupled 13C spectrum with a 45° pulse angle, a
relaxation delay of 2-5 seconds, and accumulate at least 1024 scans for adequate signal-to-
noise.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00
ppm for *H NMR and the residual CDClIs signal to 77.16 ppm for 13C NMR.
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IR Spectroscopy Protocol

Method: Use an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer for
rapid, solvent-free analysis.

Background Scan: Record a background spectrum of the clean ATR crystal. This is a critical
step to subtract atmospheric (COz2, H20) and instrument-related absorptions.

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and
apply pressure to ensure good contact.

Data Acquisition: Co-add 32 scans at a resolution of 4 cm~1 over the range of 4000-400
cm™i.

Data Processing: The software will automatically ratio the sample scan against the
background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation: Prepare a dilute solution of the sample (~100 pg/mL) in a volatile
solvent such as dichloromethane or ethyl acetate.

GC Separation: Inject 1 uL of the solution into a GC-MS system equipped with a standard
non-polar capillary column (e.g., DB-5ms). Use a temperature program starting at 50°C and
ramping to 280°C at 10°C/min to ensure proper elution.

MS lonization: Use standard Electron lonization (El) at 70 eV. This standardized energy
ensures that the resulting fragmentation patterns are reproducible and comparable to library
spectra.[15]

MS Analysis: Scan a mass range from m/z 40 to 400.

Data Interpretation: Analyze the resulting total ion chromatogram to identify the peak
corresponding to the compound. Examine the mass spectrum of this peak to identify the
molecular ion, the M+2 isotope pattern, and the key fragment ions.

Integrated Analytical Workflow
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The confirmation of the structure and purity of 2-Chloro-6-ethynylpyridine is not reliant on a
single technique but on the convergence of evidence from multiple analyses. The workflow
below illustrates this synergistic relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Chloro-6-ethynylpyridine spectral data (NMR, IR,
MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1418711#2-chloro-6-ethynylpyridine-spectral-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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